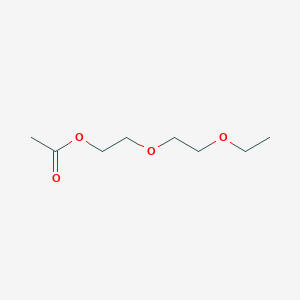

2-(2-Ethoxyethoxy)ethyl acetate

Cat. No. B089613

Key on ui cas rn:

112-15-2

M. Wt: 176.21 g/mol

InChI Key: FPZWZCWUIYYYBU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09128375B2

Procedure details

A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask. In order to prepare a reaction solution, 919 parts by mass of bisphenol A epoxy resin (jER1004 (item number) available from Mitsubishi Chemical Corporation, epoxy equivalent weight: 919), 470 parts by mass of diethylene glycol monoethyl ether acetate, 0.2 parts by mass of hydroquinone, 300 parts by mass of ω-carboxy-polycaprolactone (n≈2) monoacrylate (Aronix M-5300 (trade name) available from TOAGOSEI CO., LTD., the number average molecular weight: 290), and 3 parts by mass of triphenyl phosphine were added to the four-necked flask. The reaction solution was heated at 115° C. for 12 hours with air bubbled therein to cause the addition reaction. Subsequently, into thus-obtained solution in the four-necked flask, 249 parts by mass of succinic acid anhydride and 322 parts by mass of diethylene glycol monoethyl ether acetate were added, and then thus-obtained solution was heated at 110° C. for 5 hours to react them. Consequently, a 65 mass % solution (carboxyl group containing resin solution A-1) of resin containing a carboxyl group was obtained, the resin having the number average molecular weight of about 3700.

[Compound]

Name

bisphenol A epoxy resin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ω-carboxy-polycaprolactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

monoacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH3:12])(=[O:3])[CH3:2].C1(C=CC(O)=CC=1)[OH:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[C:5]1(=[O:14])[O:4][C:1](=[O:3])[CH2:2][CH2:6]1.[C:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH3:12])(=[O:3])[CH3:2]

|

Inputs

Step One

[Compound]

|

Name

|

bisphenol A epoxy resin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCCOCCOCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC=C(O)C=C1

|

[Compound]

|

Name

|

ω-carboxy-polycaprolactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

monoacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

115 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCCOCCOCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |